molecular formula C21H28N2O2 B5566708 2-hydroxy-N'-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide

2-hydroxy-N'-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide

Cat. No.: B5566708
M. Wt: 340.5 g/mol
InChI Key: KPBHRBZPDVVZAD-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N’-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide is a complex organic compound belonging to the hydrazone class. Hydrazones are known for their versatile biological activities and are formed by the reaction of hydrazine with ketones or aldehydes . This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a tetramethyldeca-trienylidene group.

Preparation Methods

The synthesis of 2-hydroxy-N’-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzohydrazide derivative, which is then reacted with the appropriate aldehyde or ketone under specific conditions. For instance, the reaction can be carried out in the presence of a deep eutectic solvent, which acts as both the solvent and catalyst, under sonication . This method is efficient, yielding high purity products in a short reaction time.

Chemical Reactions Analysis

2-hydroxy-N’-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone moiety is known for its nucleophilicity, allowing it to participate in various biochemical pathways. It can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives such as 2-hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and chemical properties

Properties

InChI

InChI=1S/C21H28N2O2/c1-16(2)9-8-10-17(3)13-14-21(4,5)15-22-23-20(25)18-11-6-7-12-19(18)24/h6-7,9,11-12,14-15,24H,8,10H2,1-5H3,(H,23,25)/b22-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBHRBZPDVVZAD-PXLXIMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C=CC(C)(C)C=NNC(=O)C1=CC=CC=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(=C=CC(C)(C)/C=N/NC(=O)C1=CC=CC=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.